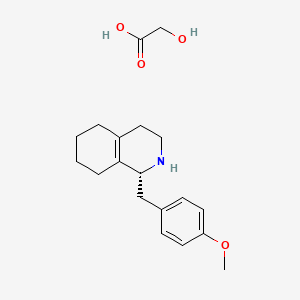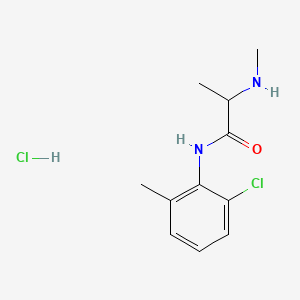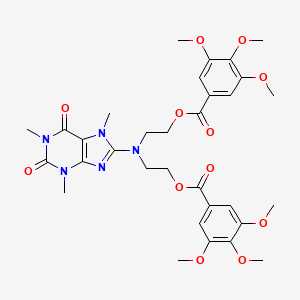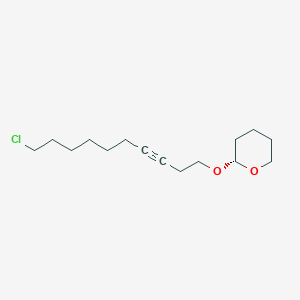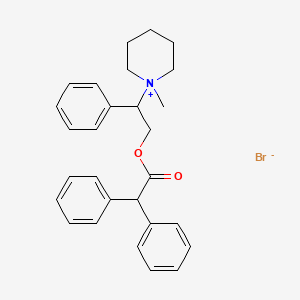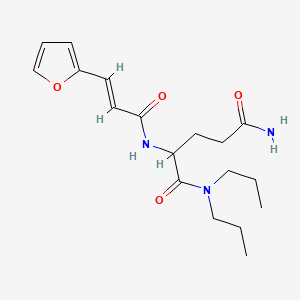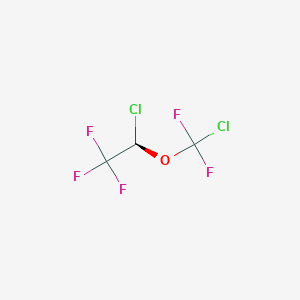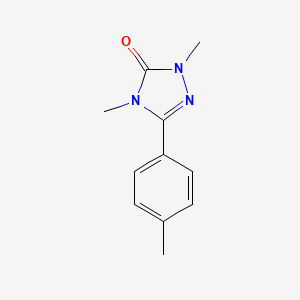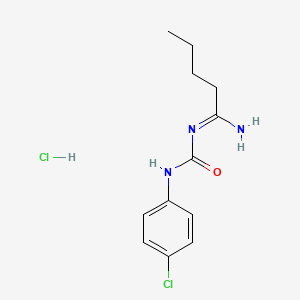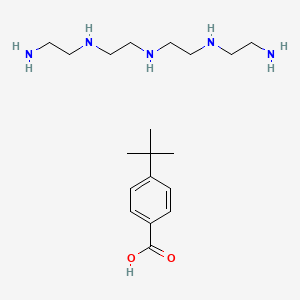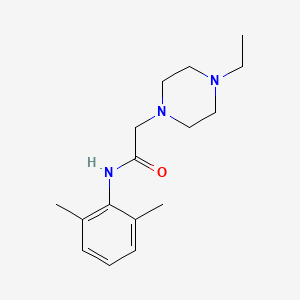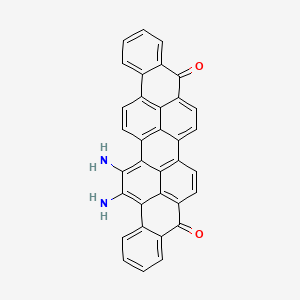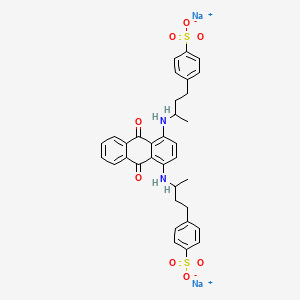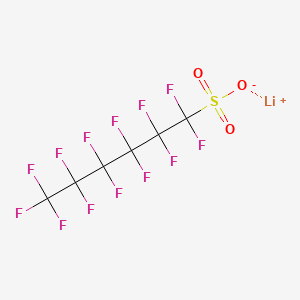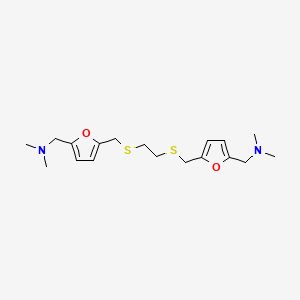
2-Furanmethanamine, 5,5'-(1,2-ethanediylbis(thiomethylene))bis(N,N-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furanmethanamine, 5,5’-(1,2-ethanediylbis(thiomethylene))bis(N,N-dimethyl-) is a chemical compound known for its unique structure and properties It consists of a furan ring attached to a methanamine group, with two thiomethylene bridges connecting to N,N-dimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanmethanamine, 5,5’-(1,2-ethanediylbis(thiomethylene))bis(N,N-dimethyl-) typically involves the reaction of furanmethanamine with ethanediylbis(thiomethylene) and N,N-dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-Furanmethanamine, 5,5’-(1,2-ethanediylbis(thiomethylene))bis(N,N-dimethyl-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiomethylene bridges to simpler alkyl groups.
Substitution: The furan ring and amine groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the furan ring or amine groups.
Aplicaciones Científicas De Investigación
2-Furanmethanamine, 5,5’-(1,2-ethanediylbis(thiomethylene))bis(N,N-dimethyl-) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may be investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a pharmaceutical intermediate or in drug design.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-Furanmethanamine, 5,5’-(1,2-ethanediylbis(thiomethylene))bis(N,N-dimethyl-) involves its interaction with molecular targets such as enzymes or receptors. The furan ring and amine groups can form hydrogen bonds or other interactions with these targets, leading to changes in their activity or function. The thiomethylene bridges may also play a role in modulating the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
2-Furanmethanamine, N,N-dimethyl-: This compound lacks the thiomethylene bridges and has different chemical properties.
2-Furanmethanamine, 5,5’-(1-methylethylidene)bis(N,N-dimethyl-): This compound has a different bridging group, which affects its reactivity and applications.
2-Furanmethanamine, 5,5’-(1,3-propanediylbis(thiomethylene))bis(N,N-dimethyl-): The longer bridging group in this compound results in different spatial arrangement and properties.
Uniqueness
2-Furanmethanamine, 5,5’-(1,2-ethanediylbis(thiomethylene))bis(N,N-dimethyl-) is unique due to its specific structure, which includes two thiomethylene bridges and N,N-dimethyl groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
117846-01-2 |
|---|---|
Fórmula molecular |
C18H28N2O2S2 |
Peso molecular |
368.6 g/mol |
Nombre IUPAC |
1-[5-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylsulfanylmethyl]furan-2-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C18H28N2O2S2/c1-19(2)11-15-5-7-17(21-15)13-23-9-10-24-14-18-8-6-16(22-18)12-20(3)4/h5-8H,9-14H2,1-4H3 |
Clave InChI |
BFYPXOUNPUWUNL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=CC=C(O1)CSCCSCC2=CC=C(O2)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


